[1-Oxo-7-(pyridin-2-ylethynyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-Oxo-7-(pyridin-2-ylethynyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl]acetic acid is a complex organic compound that features a unique structure combining a pyrrolo[1,2-a]pyrazine core with a pyridin-2-ylethynyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Oxo-7-(pyridin-2-ylethynyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl]acetic acid typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrrolo[1,2-a]pyrazine core, followed by the introduction of the pyridin-2-ylethynyl group through a Sonogashira coupling reaction. The final step involves the acylation of the resulting intermediate to form the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Sonogashira coupling and acylation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[1-Oxo-7-(pyridin-2-ylethynyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the pyrrolo[1,2-a]pyrazine core.
Substitution: The pyridin-2-ylethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or copper, along with suitable ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, [1-Oxo-7-(pyridin-2-ylethynyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of [1-Oxo-7-(pyridin-2-ylethynyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- [1-Oxo-7-(pyridin-2-ylethynyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl]propionic acid
- [1-Oxo-7-(pyridin-2-ylethynyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl]butyric acid
Uniqueness
The uniqueness of [1-Oxo-7-(pyridin-2-ylethynyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl]acetic acid lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[1-oxo-7-(2-pyridin-2-ylethynyl)-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-15(21)8-13-9-18-16(22)14-7-11(10-19(13)14)4-5-12-3-1-2-6-17-12/h1-3,6-7,10,13H,8-9H2,(H,18,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRYYRUGRSQQGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C=C(C=C2C(=O)N1)C#CC3=CC=CC=N3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.